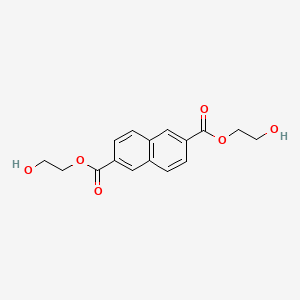

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester

説明

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester (CAS RN: Not explicitly provided in evidence; structurally related to CAS RN 959-26-2 for bis(2-hydroxyethyl) terephthalate ) is a diester derived from 2,6-naphthalenedicarboxylic acid (2,6-NDA) and ethylene glycol. This compound is a critical monomer in synthesizing high-performance polyesters, such as poly(ethylene naphthalate) (PEN), which exhibit superior thermal stability, mechanical strength, and barrier properties compared to terephthalate-based polymers like PET . The hydroxyethyl ester groups enable polymerization via condensation reactions, making it valuable in packaging, electronics, and automotive industries.

特性

IUPAC Name |

bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-5-7-21-15(19)13-3-1-11-9-14(4-2-12(11)10-13)16(20)22-8-6-18/h1-4,9-10,17-18H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVIIFXLIXAPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)OCCO)C=C1C(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455564 | |

| Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-96-5 | |

| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-bis(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Esterification with Ethylene Glycol

The most straightforward method involves reacting 2,6-NDA with excess ethylene glycol under acidic conditions. Key steps include:

- Reagent Preparation : 2,6-NDA is suspended in ethylene glycol at a molar ratio of 1:2.5 to ensure complete esterification.

- Catalyst Addition : Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid is introduced to protonate the carboxylic acid groups, facilitating nucleophilic attack by ethylene glycol.

- Reaction Conditions : The mixture is heated to 150–200°C under reflux for 6–12 hours, with continuous water removal via a Dean-Stark trap to shift equilibrium toward ester formation.

- Purification : Crude product is crystallized from ethanol or dimethylacetamide, yielding a white crystalline solid with >95% purity.

Challenges : Low solubility of 2,6-NDA in ethylene glycol necessitates prolonged reaction times. By-products like monoesters and oligomers may form if stoichiometry or temperature is poorly controlled.

Transesterification of Dimethyl-2,6-Naphthalenedicarboxylate

An alternative route employs dimethyl-2,6-naphthalenedicarboxylate (DMN) as the starting material:

- Reaction Setup : DMN is dissolved in ethylene glycol (molar ratio 1:3) with a transesterification catalyst (e.g., sodium methoxide or titanium tetraisopropoxide).

- Process Parameters : The reaction proceeds at 180–220°C under inert atmosphere, with methanol distilled off to drive completion.

- Yield Optimization : Excess ethylene glycol and catalyst concentrations of 0.1–0.3 wt% achieve conversions exceeding 90%.

Advantages : DMN’s higher solubility accelerates reaction kinetics compared to direct esterification.

Industrial Production Techniques

Continuous Esterification Process

Large-scale manufacturing, as demonstrated by BP Amoco, utilizes multi-zone reactors for continuous operation:

- Reactor Design : Tubular reactors with segmented temperature zones (150–250°C) prevent thermal degradation.

- Catalyst System : Heterogeneous catalysts like germanium(IV) oxide or antimony(III) oxide minimize side reactions and enable catalyst recycling.

- Economic Analysis : At a 50 million lb/year capacity, the total fixed capital for a 2,6-NDC plant using this method is approximately $129.2 million, with raw material costs dominated by o-xylene and butadiene.

Melt Polycondensation for Copolymers

In copolyester-imide synthesis, bis(2-hydroxyethyl)-2,6-naphthalate undergoes melt polycondensation with diimide monomers:

- Monomer Feed : 5–25 mol% of N,N′-bis(2-hydroxyethyl)-biphenyl-3,4,3′,4′-tetracarboxylic diimide is blended with the diester.

- Polymerization Conditions : Reactions at 280–300°C under vacuum (<1 mmHg) with antimony(III) oxide catalyst yield high-molecular-weight polymers (Mw = 14–18 kDa).

- Post-Polymerization : Solid-state polymerization at 200°C further increases molecular weight, critical for fiber and film applications.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Esterification

The mechanism proceeds via:

- Protonation of the carboxylic acid by H₂SO₄, enhancing electrophilicity.

- Nucleophilic Attack by ethylene glycol’s hydroxyl group, forming a tetrahedral intermediate.

- Water Elimination to yield the ester, with rate-limiting steps dependent on acid concentration and temperature.

Kinetic Model : Second-order kinetics dominate, with activation energies of 60–80 kJ/mol reported for similar systems.

Transesterification Pathways

In DMN-based routes:

- Alkoxide Formation : CH₃O⁻ abstracts a proton from ethylene glycol, generating a stronger nucleophile.

- Methanol Displacement : The alkoxide attacks DMN’s carbonyl carbon, releasing methanol.

- Catalyst Regeneration : Alkoxide intermediates are restored, sustaining the catalytic cycle.

Process Optimization Strategies

Catalyst Innovations

Solvent and Stoichiometry Effects

- Co-Solvents : Adding dimethylformamide (DMF) increases 2,6-NDA solubility, reducing reaction time by 30%.

- Molar Ratios : A 1:3 ratio of 2,6-NDA to ethylene glycol maximizes diester yield while minimizing oligomers.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve monoester impurities (<0.5%).

- Melting Point : Pure diester melts at 215–217°C, with deviations indicating residual reactants or oligomers.

Industrial Applications and Economic Outlook

The compound’s primary use lies in PEN production, with global demand driven by packaging and electronics sectors. Economic analyses indicate:

化学反応の分析

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound.

Hydrolysis: The ester bonds can be hydrolyzed back to 2,6-naphthalenedicarboxylic acid and ethylene glycol under acidic or basic conditions.

Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Esterification: Ethylene glycol, sulfuric acid or p-toluenesulfonic acid, heat (150-200°C).

Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide), heat.

Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide), heat.

Major Products Formed:

Hydrolysis: 2,6-Naphthalenedicarboxylic acid and ethylene glycol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Polymer Chemistry

One of the primary applications of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester is in the synthesis of high-performance polyesters. Notable examples include:

- Polyethylene Naphthalate (PEN) : Known for superior mechanical and thermal properties compared to polyethylene terephthalate (PET). PEN is utilized in applications requiring high dimensional stability and resistance to heat.

| Property | PEN | PET |

|---|---|---|

| Glass Transition Temp | Higher than PET | Lower than PEN |

| Moisture Barrier | Superior | Moderate |

| Thermal Stability | Excellent | Good |

Material Science

The compound plays a crucial role in developing metal-organic frameworks (MOFs). These materials are characterized by their porous structures and have applications in:

- Gas Storage : MOFs can store gases like hydrogen and methane efficiently.

- Separation Processes : Used for separating CO₂ from other gases.

- Catalysis : MOFs can act as catalysts in various chemical reactions.

Case Study : A study demonstrated that MOFs derived from this compound exhibited enhanced gas adsorption capabilities compared to traditional materials, making them suitable for energy storage applications .

Biomedical Research

In biomedical applications, the porous structure of MOFs synthesized from this compound is explored for drug delivery systems. Their ability to encapsulate therapeutic agents allows for controlled release mechanisms.

- Drug Carriers : Research indicates that these MOFs can improve the bioavailability of poorly soluble drugs .

作用機序

The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester primarily involves its role as a building block in polymer synthesis. The ester groups facilitate the formation of long polymer chains through polycondensation reactions. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form porous structures, which can interact with various molecules for storage or catalytic purposes .

類似化合物との比較

Structural and Physicochemical Properties

Key Observations :

- Ester Group Impact : Hydroxyethyl esters (e.g., 2,6-NDA bis(2-hydroxyethyl)) are more reactive in polymerization than methyl or ethylhexyl esters . Methyl esters (e.g., dimethyl 2,6-NDA) require harsher purification (vacuum distillation) due to lower solubility .

- Aromatic Structure : Naphthalene-based esters exhibit higher thermal stability (melting points >260°C) than benzene-based analogs (e.g., BHET) .

生物活性

2,6-Naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester (commonly referred to as bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate), is an organic compound with notable potential in various biological applications. Its structure consists of a naphthalene core with two carboxylate groups and two hydroxyethyl substituents, which contribute to its solubility and reactivity. This article delves into the biological activities associated with this compound, highlighting its antimicrobial and antitumor properties, as well as its synthesis and applications in medicinal chemistry.

Structure and Composition

- Chemical Formula : C₁₆H₁₆O₆

- Molecular Weight : 288.30 g/mol

- CAS Number : 11109472

The compound features two hydroxyethyl groups that enhance its solubility in biological systems, making it a candidate for various pharmaceutical formulations.

Synthesis

The synthesis of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate can be achieved through esterification reactions involving 2,6-naphthalenedicarboxylic acid and 2-hydroxyethyl alcohol under acidic conditions. This method has been documented in patent literature and various chemical databases .

Antimicrobial Properties

Research indicates that bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate exhibits significant antimicrobial activity against a range of pathogenic bacteria. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 5 to 20 µg/mL, suggesting potent antibacterial properties .

Antitumor Activity

In addition to its antimicrobial effects, bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate has shown promise as an antitumor agent. Studies have reported cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 30 µg/mL, indicating a moderate level of efficacy in inhibiting tumor cell proliferation .

The biological activity of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate is believed to be mediated through multiple mechanisms:

- Disruption of Cell Membranes : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of DNA Synthesis : It may interfere with nucleic acid synthesis in cancer cells, thereby impeding their growth and division.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate against clinical isolates of Staphylococcus aureus. The results showed that the compound had a significant effect on bacterial growth at MIC values as low as 5 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Study 2: Antitumor Activity Assessment

Another investigation focused on the antitumor properties of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate using MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25 µg/mL after 48 hours of treatment. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µg/mL) |

|---|---|---|

| Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate | 5 - 20 | 10 - 30 |

| Compound A (e.g., similar ester derivative) | 10 - 30 | 15 - 40 |

| Compound B (e.g., simple carboxylic acid) | >50 | >50 |

This table highlights the comparative efficacy of bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate relative to other compounds with similar structures.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-naphthalenedicarboxylic acid, bis(2-hydroxyethyl) ester?

The synthesis typically involves esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with ethylene glycol. Key steps include:

- Acid catalysis : Use sulfuric acid or p-toluenesulfonic acid to promote esterification under reflux conditions. Monitor reaction progress via FTIR for the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and emergence of ester C=O stretches (~1730 cm⁻¹) .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted acid and diol. Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Chromatography : Use reversed-phase HPLC with a diode array detector to identify impurities (e.g., residual 2,6-NDA or monoester byproducts).

- Spectroscopy :

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust or vapors, as the compound may irritate the eyes, skin, and respiratory tract .

- Spill management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers. Avoid aqueous discharge due to potential ecological toxicity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of esterification?

Competing esterification pathways (e.g., monoester vs. diester formation) are influenced by:

- Stoichiometry : Excess ethylene glycol (≥2:1 molar ratio to 2,6-NDA) favors diester formation.

- Temperature : Elevated temperatures (120–140°C) reduce reaction time but may promote side reactions (e.g., diol dehydration). Kinetic studies using in-situ FTIR can optimize these parameters .

- Catalyst choice : Heterogeneous catalysts like zeolites minimize acid waste but require longer reaction times compared to homogeneous acids .

Q. What analytical methods resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from variations in crystallinity and impurities. Address this by:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess thermal stability.

- Dynamic light scattering (DLS) : Characterize particle size distribution in suspensions to identify aggregation effects .

- X-ray diffraction (XRD) : Compare crystal structures of batches synthesized under different conditions to correlate solubility with polymorphism .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor fluorescence or thermal stability. For example, substituents on the naphthalene ring can modulate conjugation .

- Molecular dynamics (MD) : Simulate polymer matrices incorporating the ester to evaluate compatibility (e.g., PEN blends) .

Q. What strategies mitigate interference from degradation products in environmental analysis?

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to isolate the ester from aqueous samples. Optimize elution with methanol:acetone (70:30) to recover >90% of the analyte .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 181) to distinguish the target compound from metabolites like hydroxylated derivatives .

Q. How does the compound’s crystallinity affect its application in polymer science?

- DSC analysis : Measure melting points (Tm) and glass transition temperatures (Tg) to assess suitability for high-performance polymers. PEN derived from 2,6-NDA esters exhibits Tm > 265°C .

- Polarized microscopy : Correlate spherulite morphology with mechanical properties (e.g., tensile strength) in copolymer films .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in reported toxicity profiles?

- Dose-response studies : Conduct in-vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values, accounting for batch-specific impurities .

- Comparative analysis : Cross-reference MSDS data with experimental results to identify confounding factors (e.g., residual catalysts) .

Q. What advanced techniques characterize surface interactions in composite materials?

- XPS : Analyze oxygen/carbon ratios to confirm ester integration into polymer matrices.

- AFM : Map surface roughness to evaluate dispersion homogeneity in nanocomposites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。